alpha-Naphthyl acid phosphate monosodium salt

Description

Broad-Spectrum Protein Phosphatase Inhibition Pathways

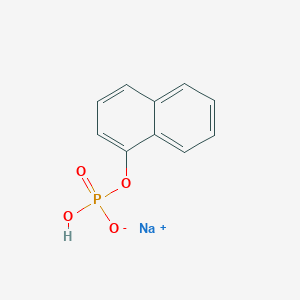

α-Naphthyl acid phosphate monosodium salt functions as a broad-spectrum protein phosphatase inhibitor with significant inhibitory activity against multiple phosphatase families. Its chemical structure, featuring a naphthalene ring system coupled with a phosphate group, provides unique binding characteristics that enable interaction with catalytic domains of various phosphatases. The compound exhibits high purity in commercial preparations (≥98% HPLC) and contains less than 0.01% α-naphthol as an impurity.

The inhibitory mechanism primarily involves non-competitive interactions with phosphatase active sites. Unlike many kinase inhibitors, α-naphthyl acid phosphate does not compete with ATP but rather targets the phosphatase machinery directly. Its structural characteristics allow it to engage with conserved residues within phosphatase catalytic domains.

One notable aspect of this compound's inhibitory profile is its cell-impermeability, which restricts its activity to extracellular phosphatases or requires specialized delivery systems for intracellular targets. This property makes it particularly valuable for selective inhibition of secreted or membrane-bound phosphatases without affecting intracellular signaling pathways.

Table 1: Physical and Chemical Properties of α-Naphthyl Acid Phosphate Monosodium Salt

| Property | Specification |

|---|---|

| CAS Number | 81012-89-7 |

| Molecular Formula | C₁₀H₈NaO₄P |

| Molecular Weight | 246.13 g/mol |

| Purity | ≥98% (HPLC) |

| Appearance | White solid |

| Solubility in Water | 100 mg/mL |

| Storage Temperature | 2-8°C |

| Cell Permeability | No |

| Primary Target | Protein phosphatase |

| Impurities | <0.01% α-naphthol |

Research has demonstrated that phosphatase inhibitors like α-naphthyl acid phosphate can exert profound biological effects. For instance, phosphatase inhibitors have been shown to function as botulinum neurotoxin (BoNT) antagonists, protecting SNARE proteins against BoNT serotypes A, B, and E in human embryonic stem cell-derived motor neurons in both pre-intoxication and post-intoxication scenarios. While this specific application has not been directly demonstrated for α-naphthyl acid phosphate monosodium salt, its broad-spectrum inhibitory profile suggests potential utility in this context.

Competitive Binding Dynamics with Alkaline Phosphatase Isoforms

The interaction between α-naphthyl acid phosphate and various alkaline phosphatase (ALP) isoforms demonstrates complex binding dynamics that reflect the structural diversity of these enzymes. Alkaline phosphatases comprise a family of four isoenzymes with different amino acid sequences encoded by four distinct genes: placenta (PLALP), intestine, germ cells, and "tissue non-specific" (TNALP), with the latter found predominantly in liver, bone, and kidney tissues.

Despite similar amino acid compositions, these isoforms exhibit different binding affinities for inhibitors due to post-translational modifications, particularly in their carbohydrate content. α-Naphthyl acid phosphate demonstrates varying inhibitory potency across these isoforms, suggesting differential interactions with key residues in their catalytic domains.

The binding of α-naphthyl acid phosphate to alkaline phosphatases occurs within the active site, which contains two Zn²⁺ ions and one Mg²⁺ ion. This metal coordination is essential for the catalytic activity of ALPs and explains why zinc and magnesium deficiency can lead to abnormally low serum ALP activity. The optimal pH for alkaline phosphatase activity appears to be in the alkaline range (pH 8.0-10.0) under laboratory conditions with high substrate concentrations, though the physiological pH optimum is approximately 7.4.

Mutagenesis studies focusing on residues that determine inhibitor binding specificity in ALPs have identified several key amino acids that influence inhibitor selectivity. For TNALP, residues 108, 371 (Tyr), and 434 (His) play crucial roles in determining inhibitor specificity. While these studies primarily examined the binding of L-homoarginine, levamisole, and theophylline, the findings provide valuable insights into the structural determinants that may influence α-naphthyl acid phosphate binding.

Table 2: Comparative Binding Characteristics of α-Naphthyl Acid Phosphate with ALP Isoforms

| ALP Isoform | Primary Tissue Location | Key Binding Residues | Relative Inhibition Potency |

|---|---|---|---|

| TNALP | Liver, Bone, Kidney | His-434, Tyr-371 | High |

| PLALP | Placenta | Different residues at positions comparable to TNALP's 108, 371, 434 | Moderate |

| IALP | Intestine | Not fully characterized | Moderate-Low |

| GALP | Germ cells | Not fully characterized | Low |

The competitive nature of α-naphthyl acid phosphate binding with different ALP isoforms has been demonstrated through NMR-based competitive methods, which provide a simple approach for measuring the ratio of catalytic efficiencies between α-naphthyl phosphate and β-naphthyl phosphate. This competitive binding behavior is influenced by the structural differences in the substrate binding pockets of various ALP isoforms.

Allosteric Modulation Effects on Acid Phosphatase Catalytic Domains

Beyond its interactions with alkaline phosphatases, α-naphthyl acid phosphate exhibits significant effects on acid phosphatase (ACP) catalytic domains. Interestingly, α-naphthyl phosphate serves as both an inhibitor of phosphatases and a preferred substrate for acid phosphatase assays, highlighting its dual functionality in biochemical systems.

Kinetic analyses of chemical reactions coupled to enzymatic steps have revealed that acid phosphatase assays using α-naphthyl phosphate as a substrate, combined with diazonium salt (Fast Red TR) for chromophore formation, follow a mechanism defined as enzymic-chemical-chemical (EzCC). This system exhibits a marked lag period in chromophore accumulation that depends solely on the rate constants of the chemical reactions and is independent of the enzymatic step.

The specific rate constants for each chemical step have been determined across pH ranges of 3.8-5.0 and temperatures of 10-35°C, with pH 4.8 identified as optimal for acid phosphatase activity measurements. These findings suggest that α-naphthyl acid phosphate's interactions with acid phosphatases are highly pH-dependent, a characteristic that may contribute to its selective inhibitory effects.

Research on plant-derived acid phosphatases has shown that these enzymes exhibit broad substrate selectivity, with maximal activity observed with α-naphthyl-phosphate, ribulose 1,5-bisphosphate, and p-nitrophenyl-phosphate. This substrate promiscuity suggests that the binding pocket of acid phosphatases can accommodate diverse molecular structures, including the naphthalene ring system of α-naphthyl acid phosphate.

The allosteric modulation capabilities of α-naphthyl acid phosphate may be understood in the context of broader phosphatase regulation mechanisms. Studies on protein Ser/Thr phosphatases have demonstrated that regulatory subunits can exert opposing allosteric effects on phosphatase catalytic activity. For instance, the alpha4 regulatory subunit differentially increases or decreases the activity of PP2A and PP6 phosphatases. By analogy, α-naphthyl acid phosphate may allosterically modulate acid phosphatase activity through interactions with regulatory domains or by inducing conformational changes in the catalytic site.

Table 3: Kinetic Parameters of Acid Phosphatase with α-Naphthyl Phosphate as Substrate

| Parameter | Value | Conditions |

|---|---|---|

| Optimal pH | 4.8 | Temperature: 25°C |

| pH Range Studied | 3.8-5.0 | Temperature range: 10-35°C |

| Temperature Range | 10-35°C | Significant activity throughout range |

| Lag Period | Present | Independent of enzymatic step |

| System Classification | EzCC | Enzymic-chemical-chemical |

| Major Inhibitors | Zn²⁺, Hg²⁺, Cu²⁺, Pb²⁺, Al³⁺, (MoO₄)²⁻ | Based on studies with plant acid phosphatases |

Recent advances in understanding allosteric modulation of phosphatases have highlighted the potential for developing more selective inhibitors targeting allosteric sites rather than highly conserved catalytic domains. Allosteric pockets provide opportunities for tailoring modulators with greater target selectivity, thus minimizing off-target effects and addressing one of the perceived shortcomings of phosphatases as therapeutic targets. While α-naphthyl acid phosphate is primarily considered a broad-spectrum inhibitor, its structural characteristics may enable specific allosteric interactions with certain phosphatase isoforms.

Properties

IUPAC Name |

sodium;naphthalen-1-yl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9O4P.Na/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H2,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELRLFMUZXCKAR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8NaO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062574 | |

| Record name | Sodium naphthyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | 1-Naphthyl acid phosphate, monosodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10221 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2650-44-4 | |

| Record name | 1-Naphthalenol, 1-(dihydrogen phosphate), sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenol, 1-(dihydrogen phosphate), sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium naphthyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium naphthyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Neutralization of Alpha-Naphthyl Phosphoric Acid

The free acid form of alpha-naphthyl phosphate is first isolated through ion-exchange chromatography. A column charged with H⁺ ions retains the acid, which is subsequently eluted and freeze-dried. Neutralization involves dissolving the acid in water or methanol and adding 1.0 equivalent of NaOH to achieve a pH range of 4.5–5.5, ensuring selective formation of the monosodium salt. Excess NaOH risks forming the disodium salt, which exhibits distinct solubility and reactivity profiles.

Alternative Methanolic Synthesis

In methanol-based systems, sodium methoxide (MeONa) is used as the neutralizing agent. Adding 1.0 equivalent of MeONa to a methanolic solution of alpha-naphthyl phosphoric acid precipitates the monosodium salt, which is then filtered and washed with cold methanol to remove residual reactants. This method avoids aqueous hydrolysis, preserving the integrity of the phosphate ester bond.

Purification and Crystallization Techniques

Post-synthesis purification is critical to achieving pharmaceutical-grade purity (>98%).

Solvent Recrystallization

The monosodium salt is recrystallized from a mixed solvent system of acetone and benzene (1:1.2 v/v). Heating the mixture to 60°C fully dissolves the compound, followed by gradual cooling to 4°C to induce crystallization. This process yields needle-like crystals with minimal impurities, as confirmed by thin-layer chromatography (TLC).

Table 1: Recrystallization Solvent Ratios and Yields

| Solvent System (v/v) | Temperature Range (°C) | Crystal Yield (%) |

|---|---|---|

| Acetone:Benzene (1:1.2) | 60 → 4 | 85–90 |

| Methanol:Water (3:1) | 25 → -20 | 75–80 |

Ion-Exchange Chromatography

For large-scale production, the crude product is dissolved in deionized water and passed through a Dowex 50WX4 cation-exchange resin (Na⁺ form). Elution with 0.1 M NaCl selectively isolates the monosodium salt, which is then lyophilized to remove solvents.

Quality Control and Analytical Validation

Purity Assessment

Titration against standardized HCl (0.1 M) confirms the monosodium stoichiometry, with a theoretical equivalence point at pH 7.0. Deviations >0.2 pH units indicate contamination with disodium salt or unreacted acid. High-performance liquid chromatography (HPLC) using a C18 column and UV detection at 280 nm further verifies purity, with retention times of 8.2 min for the monosodium salt and 6.9 min for the free acid.

Industrial-Scale Production Protocols

Batch Reactor Synthesis

A 100 L reactor charged with alpha-naphthyl phosphoric acid (10 kg) and deionized water (30 L) is stirred at 25°C. NaOH (1.0 equivalent) is added incrementally over 2 hours, maintaining pH 5.0 ± 0.2. The solution is filtered through a 0.22 μm membrane, concentrated via rotary evaporation, and crystallized as described in Section 2.1.

In-Process Controls

-

pH Monitoring : Automated probes adjust NaOH addition rates to prevent over-neutralization.

-

Conductivity Testing : Ensures complete salt formation (target: 4.5–5.0 mS/cm).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

alpha-Naphthyl acid phosphate monosodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form naphthoquinone derivatives.

Reduction: Reduction reactions can convert it back to 1-naphthol.

Substitution: It can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: 1-Naphthol.

Substitution: Various substituted naphthalenol derivatives.

Scientific Research Applications

2.1. Protein Phosphatase Inhibition

The primary application of α-naphthyl acid phosphate monosodium salt is as a broad-spectrum protein phosphatase inhibitor . It has been shown to inhibit both alkaline and acid phosphatases, making it valuable in studies involving signal transduction pathways where phosphorylation states are critical.

- Case Study : In a study by Davidson and Haslam (1994), the compound was utilized to investigate the role of protein phosphatases in cellular signaling, demonstrating its effectiveness in modulating enzyme activity in various cell types .

2.2. Research on Actin Dynamics

This compound also plays a significant role in studying actin dynamics. It has been reported to dephosphorylate Cofilin 1, an actin-depolymerizing protein, which is crucial for understanding cytoskeletal rearrangements in cells.

- Case Study : Research indicated that α-naphthyl acid phosphate monosodium salt could decrease Ca²⁺-induced secretion in permeabilized chief cells from guinea pig stomachs, highlighting its potential impact on cellular secretion mechanisms .

2.3. Substrate for Acid Phosphatases

In bioanalytical chemistry, α-naphthyl acid phosphate monosodium salt serves as a preferred substrate for measuring the activity of acid phosphatases, including prostatic acid phosphatase.

- Application Example : The compound is frequently used in assays to quantify enzyme activity, particularly in clinical diagnostics related to prostate cancer .

Mechanism of Action

The mechanism of action of alpha-Naphthyl acid phosphate monosodium salt involves its role as a substrate for phosphatase enzymes. When acted upon by these enzymes, the compound undergoes hydrolysis, releasing 1-naphthol and inorganic phosphate. This reaction is crucial for studying enzyme kinetics and activity .

Comparison with Similar Compounds

p-Nitrophenyl Phosphate (Disodium Salt)

- Structure : A phenyl group substituted with a nitro group at the para position.

- Enzyme Specificity : Substrate for alkaline phosphatases (optimal pH 8–10) and some acid phosphatases.

- Detection Method: Direct spectrophotometric measurement of yellow p-nitrophenol (λmax = 405 nm) upon hydrolysis, eliminating the need for coupling reagents .

- Kinetics: Higher turnover rates for alkaline phosphatases but lower specificity for prostatic isoforms compared to α-naphthyl phosphate.

- Limitations : Light-sensitive and requires protection from degradation .

Beta-Naphthyl Phosphate (Monosodium Salt)

- Structure : Naphthyl group with a phosphate at the β-position (2-naphthol derivative).

- Enzyme Specificity: Used in histochemistry for detecting non-prostatic phosphatases (e.g., intestinal alkaline phosphatase).

- Detection : Similar coupling reaction with diazo salts but may yield different absorption spectra due to structural isomerism .

- Advantage : Alternative to α-naphthyl phosphate for distinguishing isoform-specific phosphatase activity.

Phenyl Phosphate (Sodium Salt)

- Structure : Simple phenyl group with a phosphate moiety.

- Enzyme Specificity : Broad substrate for basic phosphatase studies but lacks specificity for prostatic enzymes.

- Kinetics : Higher Km values (lower affinity) compared to α-naphthyl phosphate, making it less suitable for sensitive assays .

- Utility : Primarily used in educational or preliminary research due to low cost and simplicity.

Comparative Data Table

Key Research Findings

- Sensitivity : α-Naphthyl phosphate’s coupling reaction enhances detection sensitivity in complex biological samples compared to direct chromogenic substrates like p-nitrophenyl phosphate .

- Industrial Relevance: High purity (>99%) and standardized formulations ensure reproducibility in clinical diagnostics .

Biological Activity

Alpha-Naphthyl Acid Phosphate Monosodium Salt (α-NAP) is a compound with significant biological activity, primarily recognized for its role as a phosphatase inhibitor. This article explores its biological functions, mechanisms of action, and applications in research and clinical settings.

Overview of this compound

- Chemical Structure : α-NAP is a sodium salt of α-naphthyl phosphate, with the molecular formula and a molecular weight of 246.13 g/mol.

- CAS Number : 81012-89-7

- Purity : Typically available at 99% purity .

α-NAP acts as a broad-spectrum protein phosphatase inhibitor , which means it can inhibit various phosphatases involved in dephosphorylation processes within cells. Its mechanism primarily involves competing with natural substrates for binding to the active sites of phosphatases, thereby preventing the hydrolysis of phosphate groups from proteins .

Key Functions

- Inhibition of Phosphatases : α-NAP inhibits both alkaline and acid phosphatases, which are critical in various biochemical pathways including signal transduction and metabolic regulation.

- Dephosphorylation of Proteins : It has been shown to dephosphorylate specific proteins such as Cofilin 1, which plays a role in actin dynamics in platelets .

- Impact on Secretion : Studies indicate that α-NAP can decrease Ca²⁺-induced secretion in specific cell types, such as SLO-permeabilized chief cells from guinea pigs .

1. Enzyme Activity Assays

α-NAP is utilized in enzyme assays to measure acid phosphatase activity. For example, the enzyme's activity can be quantified by measuring the release of p-nitrophenol from p-nitrophenyl phosphate (p-NPP) when α-NAP is used as a substrate .

| Enzyme Assay Parameters | Values |

|---|---|

| Km (Michaelis constant) | 0.934 mM |

| Vmax (Maximum velocity) | Not specified |

2. Clinical Diagnostics

α-NAP has applications in clinical diagnostics, particularly in detecting prostatic acid phosphatase. It serves as a substrate that allows for the quantification of this enzyme in biological fluids, aiding in the diagnosis of conditions like prostatic carcinoma .

Case Study 1: Phosphatase Inhibition

A study highlighted the effectiveness of α-NAP as a non-specific inhibitor of phosphatases, demonstrating its utility in various experimental setups where phosphatase activity modulation is required. The study found that α-NAP could effectively inhibit enzyme activity across multiple assays, confirming its broad-spectrum inhibitory effects .

Case Study 2: Impact on Platelet Function

Research conducted on platelets revealed that α-NAP significantly affects actin dynamics by inhibiting Cofilin dephosphorylation. This action suggests potential therapeutic implications for regulating platelet function during clot formation and dissolution processes .

Q & A

Basic Research Questions

Q. How can researchers prepare standardized solutions of alpha-naphthyl acid phosphate monosodium salt for enzymatic assays?

- Methodological Answer : Dissolve the compound in ultrapure water or a phosphate buffer (pH 6.0–7.0) to achieve a concentration of 0.1–1.0 mM. Standardize using UV-Vis spectrophotometry at 280 nm (aromatic absorbance) or validate via enzymatic hydrolysis with acid phosphatase, measuring liberated alpha-naphthol via diazo-coupling (e.g., Fast Red TR salt at 520 nm) . Calibrate against a phosphate standard prepared from monobasic potassium phosphate (0.11 mg/mL) as per pharmacopeial guidelines .

Q. What are the recommended storage conditions to ensure compound stability?

- Store lyophilized powder at –20°C in airtight, light-protected containers. For aqueous solutions, prepare fresh daily or stabilize with 0.1% sodium azide to prevent microbial growth. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the phosphate ester bond .

Q. How is this compound utilized in acid phosphatase activity assays?

- The compound serves as a chromogenic substrate. Acid phosphatase hydrolyzes the phosphate group, releasing alpha-naphthol, which reacts with diazonium salts (e.g., Fast Red TR) to form a colored azo dye. Measure absorbance at 520 nm to quantify enzyme activity. This method is optimal for serum or tissue homogenates but requires controls for endogenous phosphatases .

Advanced Research Questions

Q. How can reaction conditions be optimized for kinetic studies using this substrate?

- Experimental Design :

- pH Optimization : Test phosphate or citrate buffers (pH 4.0–6.0) to align with enzyme isoform specificity. For example, prostate acid phosphatase peaks at pH 5.0 .

- Temperature : Perform reactions at 25–37°C, monitoring linearity of initial reaction rates (<5% deviation). Use a thermostatted microplate reader for high-throughput data.

- Substrate Saturation : Conduct Michaelis-Menten kinetics (0.05–2.0 mM substrate) to determine and . Correct for background absorbance using blanks without enzyme .

Q. How to resolve discrepancies in kinetic data across acid phosphatase isoforms?

- Data Contradiction Analysis :

- Isoform-Specific Interference : Pre-treat samples with tartrate (prostate isoform inhibitor) or L-(+)-tartaric acid to isolate non-prostatic phosphatase activity .

- Matrix Effects : Use size-exclusion chromatography to remove interfering macromolecules from serum samples. Validate with spiked recovery experiments (85–115% acceptable range).

- Cross-Validation : Compare results with p-nitrophenyl phosphate assays to confirm specificity for alpha-naphthyl substrates .

Q. What strategies validate assay specificity in complex biological matrices?

- Methodological Approach :

- Interference Testing : Add potential interferents (e.g., bilirubin, hemoglobin) to the reaction mix and quantify signal deviation. Correct with parallel blank measurements.

- Chromatographic Confirmation : Use HPLC to separate hydrolysis products (alpha-naphthol vs. other metabolites) post-reaction.

- Enzyme Inhibition Studies : Employ selective inhibitors (e.g., sodium fluoride for alkaline phosphatases) to confirm target enzyme contribution .

Key Considerations

- Nomenclature Challenges : The compound is variably termed "this compound" or "monosodium alpha-naphthyl phosphate." Use CAS 151-73-5 and synonyms (e.g., Sodium 1-naphthyl phosphate) in literature searches to avoid omissions .

- Buffer Compatibility : Phosphate buffers may interfere with enzymatic assays. Substitute with citrate or acetate buffers if necessary, adjusting ionic strength to maintain enzyme activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.